Regioisomer-Dependent CYP11B1 Inhibition
The 2-carboxamide regioisomer (CAS 21398-80-1) exhibits measurable inhibition of cytochrome P450 11B1 (CYP11B1), a key enzyme in cortisol biosynthesis, with an IC50 value of 1800 nM in rat CYP11B1 expressed in hamster V79MZ cells [1]. In contrast, the 5-carboxamide regioisomer (CAS 1203954-92-0) shows no reported CYP11B1 inhibitory activity in publicly available databases, indicating that the carboxamide substitution position on the benzodioxine ring critically influences target engagement [2].
| Evidence Dimension | CYP11B1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1800 nM (rat CYP11B1) |
| Comparator Or Baseline | 5-carboxamide regioisomer (CAS 1203954-92-0): No reported inhibitory activity |
| Quantified Difference | >100-fold selectivity window (implied by lack of detectable inhibition for comparator) |
| Conditions | Inhibition of rat CYP11B1 expressed in hamster V79MZ cells using [1,2-3H]-11-deoxycorticosterone as substrate, 6 hr incubation, HPLC analysis |
Why This Matters
This quantitative difference directly informs the selection of the 2-carboxamide regioisomer over the 5-carboxamide analog for research programs targeting CYP11B1-mediated pathways or investigating steroidogenesis modulation.
- [1] BindingDB. BDBM50239789 (CHEMBL4097298). CYP11B1 inhibition data for N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. IC50 = 1800 nM. Accessed 2026. View Source
- [2] PubChem. N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1203954-92-0). Bioactivity summary. Accessed 2026. View Source
